Cas no 137590-32-0 ((8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate])
phosphinyl]acetate] structure](https://it.kuujia.com/scimg/cas/137590-32-0x500.png)
137590-32-0 structure
Nome del prodotto:(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Proprietà chimiche e fisiche
Nomi e identificatori
-
- (8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
- [R-(R*S*)][[2-Methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl]acetic acid (-)-cinchonidine (1:1) salt
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbuty...
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1)
- R-(R*,S*)]-[[2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl] acetic acid, (-)-cinchonidine (1:1) salt
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)Methanol 2-(((R)-2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)
- [(2-Methyl-1-Propionylpropoxy)(4-Phenylbutyl)Phosphinoyl]Acetic Acid-Cinchonidine
- Cinchonan-9-ol Mono[[(S)-[(1R)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
- Fosinopril Intermediate 1
- Cinchonan-9-ol, (8alpha,9R)-, mono(((S)-((1R)-2-methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl)acetate) (salt)
- 137590-32-0
- Cinchonan-9-ol, (8alpha,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
-
- MDL: MFCD12911890
- Inchi: 3
- Chiave InChI: AMCLPZVIVCCLMU-ZBTQCTNHSA-N
- Sorrisi: C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.CCC(=O)O[C@@H](C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Proprietà calcolate
- Massa esatta: 678.34300
- Massa monoisotopica: 678.343
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 48
- Conta legami ruotabili: 16
- Complessità: 897
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 126A^2
Proprietà sperimentali
- PSA: 136.07000
- LogP: 7.42640
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Informazioni sulla sicurezza
- Codice categoria di pericolo: 41-43-52/53
- Istruzioni di sicurezza: S24; S26; S37/39; S61
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R41
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145058-1g |
(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1) |
137590-32-0 | 95% | 1g |
$505 | 2021-08-05 | |
Chemenu | CM145058-1g |
(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(11) |
137590-32-0 | 95% | 1g |
$*** | 2023-03-30 | |
A2B Chem LLC | AA51139-100mg |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 100mg |
$115.00 | 2024-04-20 | ||
A2B Chem LLC | AA51139-1g |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 1g |
$533.00 | 2024-04-20 | ||
Alichem | A189005251-1g |
(1R)-Quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetate |
137590-32-0 | 95% | 1g |
$457.80 | 2022-04-02 | |
A2B Chem LLC | AA51139-5g |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 5g |
$1956.00 | 2024-04-20 | ||
A2B Chem LLC | AA51139-500mg |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 500mg |
$315.00 | 2024-04-20 |
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Letteratura correlata
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
137590-32-0 ((8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]) Prodotti correlati
- 2229234-42-6(3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanenitrile)
- 474706-34-8(3-4-(Methylthio)phenyl-1H-pyrazole)
- 2308403-81-6({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl cycloheptanecarboxylate)
- 1353953-90-8(4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride)
- 2171935-78-5(11,11-diethyl-7,10-dioxa-12-azadispiro2.0.5^{4}.4^{3}tridecane)
- 2031259-03-5(6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride)
- 1805887-22-2(2-Bromo-1-(3-(difluoromethoxy)-5-mercaptophenyl)propan-1-one)
- 1221792-82-0(1-(2-hydroxyphenyl)piperazin-4-methylsulfonamide)
- 1232365-39-7(2-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-hydroxyacetic acid)
- 2228202-51-3(2,2-difluoro-1-(4-fluorophenyl)cyclopropan-1-amine)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:137590-32-0)[R-(R*,S*)]-[[2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl] acetic acid, (-)-cinchonidine (1:1) salt

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta